molecular formula C26H28N2O4 B2453787 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955686-52-9

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2453787
CAS RN: 955686-52-9
M. Wt: 432.52
InChI Key: CRCKVNHYDKFQFU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a phenoxy group, a furan ring, and a tetrahydroisoquinoline ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a tetrahydroisoquinoline ring, which is a type of nitrogen-containing heterocycle, attached to a furan ring, which is a type of oxygen-containing heterocycle. These rings are further substituted with various groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the presence of the heterocyclic rings .

Scientific Research Applications

Structural Characterization

Research has detailed the structural aspects of similar compounds, illustrating the extended conformation through various ring systems and side chains. These structures are often stabilized in the crystal by specific intermolecular hydrogen bonds, which are critical for understanding their chemical behavior and reactivity (Kido, Kondo, Yamashita, & Ogawa, 1994).

Synthetic Applications

Several studies have focused on the synthetic utility of related compounds, particularly in the context of tert-butoxycarbonylation. This process is essential for protecting acidic proton-containing substrates, such as phenols and amines, under mild conditions, leading to high yields. The chemoselectivity and efficiency of these methods highlight the compound's role in complex synthetic pathways (Saito, Ouchi, & Takahata, 2006).

Medicinal Chemistry

In the realm of medicinal chemistry, compounds with similar structures have been investigated for their antimicrobial activities. Novel series of derivatives have been synthesized and evaluated, demonstrating promising activities against various pathogenic bacterial and fungal strains. This research underscores the potential pharmaceutical applications of these compounds (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).

Chemical Properties

Other studies have explored the chemical properties of related compounds, such as their electrochemical oxidation and reactions with mineral acids. These investigations provide insights into their reactivity and potential applications in designing novel chemical entities with specific functionalities (Richards, Whitson, & Evans, 1975).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s being studied for its potential use as a drug, future research could involve further testing of its biological activity and safety .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-26(2,3)20-7-10-22(11-8-20)32-17-24(29)27-21-9-6-18-12-13-28(16-19(18)15-21)25(30)23-5-4-14-31-23/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCKVNHYDKFQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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